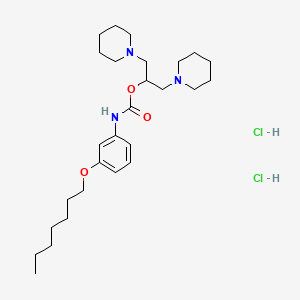
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a useful research compound. Its molecular formula is C27H47Cl2N3O3 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride (chemical formula: C27H47Cl2N3O3) has been particularly noted for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a heptyloxy phenyl group and dual piperidine moieties. Its unique configuration contributes to its interaction with biological systems, particularly in enzyme inhibition and receptor modulation.
Research indicates that this carbamate derivative acts primarily through the inhibition of specific serine proteases. These enzymes play critical roles in various physiological processes, including blood coagulation and tissue remodeling. The compound has shown notable inhibitory activity against matriptase and hepsin, two serine proteases implicated in cancer progression.
Table 1: Inhibitory Activity Against Serine Proteases
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Carbamic acid derivative | Matriptase | 8 |
| Carbamic acid derivative | Hepsin | 2 |
| Benzamidine (reference) | HGFA | 20 |
The structure-activity relationship (SAR) studies reveal that modifications to the piperidine ring and the length of the alkyl linker significantly affect the potency of the compound against these targets .
Case Study: Anticancer Activity
In a series of experiments aimed at evaluating the anticancer potential of this compound, researchers observed that it induced apoptosis in cancer cell lines. The compound's ability to inhibit matriptase was linked to reduced proliferation rates in tumor cells. In vitro assays demonstrated that treatment with the carbamate led to significant decreases in cell viability in FaDu hypopharyngeal tumor cells compared to controls .
Case Study: Neuroprotective Effects
Another study highlighted the neuroprotective properties of this compound. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The dual inhibition suggests potential for cognitive enhancement through modulation of cholinergic signaling pathways .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with a good bioavailability profile. However, as with many carbamate derivatives, there are concerns regarding toxicity. Long-term exposure studies are necessary to fully understand its safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | >70% |
| Metabolism | Hepatic |
| Half-life | 4 hours |
Properties
CAS No. |
113873-35-1 |
|---|---|
Molecular Formula |
C27H47Cl2N3O3 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-yl N-(3-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C27H45N3O3.2ClH/c1-2-3-4-5-12-20-32-25-15-13-14-24(21-25)28-27(31)33-26(22-29-16-8-6-9-17-29)23-30-18-10-7-11-19-30;;/h13-15,21,26H,2-12,16-20,22-23H2,1H3,(H,28,31);2*1H |
InChI Key |
BEHHMZZBFXGSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















